

Application Notes and Protocols for CL-55 Cell Line

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Note: The following data and protocols are provided as a representative example for a hypothetical cell line designated "**CL-55**." This information is based on the well-characterized human breast cancer cell line, MCF-7, and should be adapted as necessary for other cell lines.

Introduction

The **CL-55** cell line is a valuable in vitro model for studying the cellular and molecular biology of breast cancer. These cells are adherent, epithelial-like, and their growth is estrogen-dependent. This document provides detailed protocols for the culture and maintenance of the **CL-55** cell line, along with key experimental procedures and representative data.

Cell Line Characteristics

A summary of the key characteristics of the **CL-55** cell line is provided below.



Characteristic	Description
Organism	Human (Homo sapiens)
Tissue of Origin	Breast Adenocarcinoma
Morphology	Epithelial-like
Growth Mode	Adherent, monolayer
Doubling Time	Approximately 30-40 hours
Biosafety Level	BSL 1

Cell Culture Protocols Media and Reagents

- · Complete Growth Medium:
 - Eagle's Minimum Essential Medium (EMEM)
 - 10% Fetal Bovine Serum (FBS)
 - 0.1 mM Non-Essential Amino Acids
 - 10 μg/mL Insulin
 - 1 mM Sodium Pyruvate
 - 1% Penicillin/Streptomycin
- Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free
- Dissociation Reagent: 0.25% Trypsin-EDTA

Thawing and Plating of Cryopreserved Cells

• Rapidly thaw the cryovial of cells in a 37°C water bath until a small amount of ice remains.

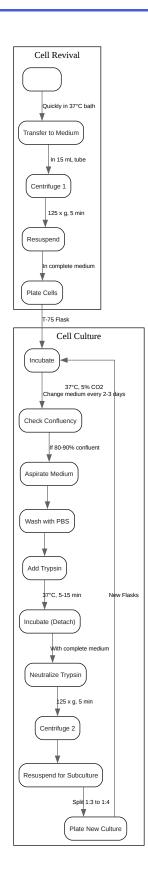


- Aseptically transfer the contents of the vial to a 15 mL conical tube containing 9 mL of prewarmed complete growth medium.
- Centrifuge the cell suspension at 125 x g for 5 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-75 culture flask.
- Incubate at 37°C in a humidified atmosphere of 5% CO2.
- Change the medium every 2-3 days.

Subculturing (Passaging) Adherent CL-55 Cells

- When cells reach 80-90% confluency, aspirate the culture medium.
- Wash the cell monolayer twice with sterile PBS.
- Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
- Neutralize the trypsin by adding 10 mL of complete growth medium.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Centrifuge the cells at 125 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
- Plate the cells at the desired density in new culture vessels. A split ratio of 1:3 to 1:4 is recommended.[1][2]
- Incubate at 37°C in a humidified atmosphere of 5% CO2.





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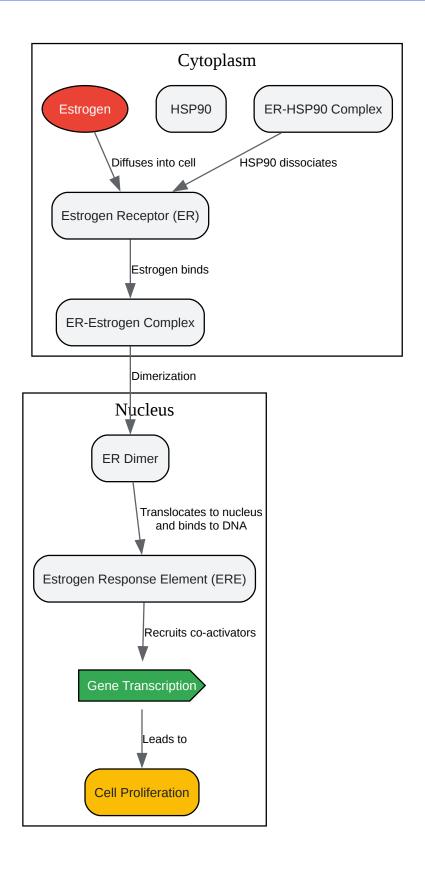
CL-55 Cell Culture Workflow



Estrogen Receptor Signaling Pathway

CL-55 cells are known to express the estrogen receptor (ER), making them a key model for studying hormone-dependent breast cancer. The binding of estrogen (estradiol) to its receptor initiates a signaling cascade that leads to the transcription of genes involved in cell proliferation.





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Estrogen Receptor Signaling Pathway in CL-55 Cells



Experimental Protocol: Western Blotting for Protein Expression Analysis

This protocol outlines the steps for analyzing the expression of a target protein in **CL-55** cells by Western blotting.

Sample Preparation (Cell Lysis)

- Culture **CL-55** cells in 6-well plates to 80-90% confluency.
- Aspirate the culture medium and wash the cells once with ice-cold PBS.
- Add 100 µL of 1X SDS sample buffer to each well.
- Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate the lysate for 10-15 seconds to shear the DNA and complete cell lysis.
- Boil the samples at 95-100°C for 5 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new tube.

SDS-PAGE and Protein Transfer

- Load 20-30 μg of protein extract per lane onto a polyacrylamide gel.
- Run the gel at 100-150V until the dye front reaches the bottom.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1-2 hours.

Immunodetection

 Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.





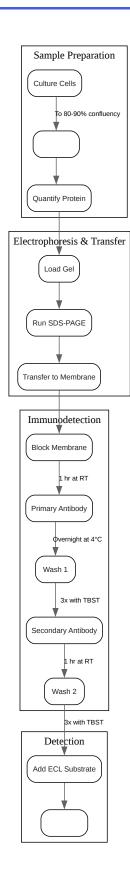


- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 5 minutes each with TBST.

Detection

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system or X-ray film.





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Western Blotting Experimental Workflow



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References

- 1. encodeproject.org [encodeproject.org]
- 2. genome.ucsc.edu [genome.ucsc.edu]
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